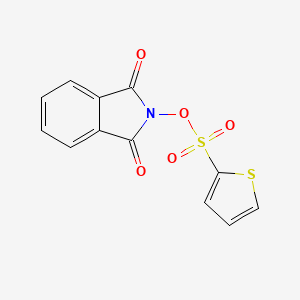

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate” is a complex organic molecule that contains an isoindoline ring (a nitrogen-containing heterocycle) with two carbonyl groups (C=O), and a thiophene ring (a sulfur-containing heterocycle) with a sulfonate group attached .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electrophilic carbonyl groups and the nucleophilic sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the carbonyl groups might form hydrogen bonds, influencing its solubility and boiling/melting points .Scientific Research Applications

Copper(I)-Catalyzed Synthesis of Thiophene Derivatives

A study by Jiang et al. (2014) describes a copper(I)-catalyzed multicomponent reaction that efficiently converts triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates into a variety of fully substituted thiophene derivatives. This reaction demonstrates an application in synthesizing highly functionalized thiophenes, important for material science and pharmaceutical chemistry (Jiang et al., 2014).

Photoinduced Electron Transfer for Polymerization

Aydoğan et al. (2012) investigated photoinduced electron transfer reactions of highly conjugated thiophene derivatives, revealing their potential in initiating cationic polymerization and conjugated polymer formation. This research highlights the role of thiophene derivatives in developing advanced materials through photopolymerization processes (Aydoğan et al., 2012).

Inhibition of Carbonic Anhydrase

Sethi et al. (2014) synthesized a series of 1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives to investigate their inhibition of the carbonic anhydrase enzyme. These compounds showed variable potency against different human carbonic anhydrase isoforms, suggesting potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Sethi et al., 2014).

Sulfonamide Derivatives as Antimicrobial Agents

Bedair et al. (2006) conducted a study on the synthesis of (dioxoisoindolin-2-yl)phenylacetic acid derivatives, exploring their antimicrobial potential. Some of these compounds exhibited promising antimicrobial activities, suggesting their application in developing new antimicrobial agents (Bedair et al., 2006).

Antioxidant Activity of Indole Derivatives

Aziz et al. (2021) designed novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives to assess their antioxidant activity. One particular candidate showed higher antioxidant activity than ascorbic acid, indicating the potential of such derivatives in oxidative stress-related applications (Aziz et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) thiophene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO5S2/c14-11-8-4-1-2-5-9(8)12(15)13(11)18-20(16,17)10-6-3-7-19-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICPCOGLXVWSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)

![3-[Amino(dideuterio)methyl]-4-chloroaniline](/img/structure/B2958058.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)

![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)

![N-((1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide](/img/structure/B2958061.png)

![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)

![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)

![(7E,11E,23E)-17-[3,4-Dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2958078.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(m-tolyl)acetamide](/img/structure/B2958079.png)